molecular formula C22H24N2O B2651247 N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]naphthalene-2-carboxamide CAS No. 941896-13-5

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]naphthalene-2-carboxamide

Cat. No.: B2651247
CAS No.: 941896-13-5
M. Wt: 332.447
InChI Key: KFZLFVZLDIFILM-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]naphthalene-2-carboxamide is a complex organic compound that features a naphthalene core substituted with a carboxamide group and a dimethylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]naphthalene-2-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Naphthalene Core: The naphthalene core is synthesized through Friedel-Crafts acylation, followed by reduction and cyclization reactions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction using appropriate amine and carboxylic acid derivatives.

    Attachment of the Dimethylaminoethyl Group: The final step involves the alkylation of the naphthalene core with a dimethylaminoethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]naphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or alcohol.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted naphthalene derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]naphthalene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]naphthalene-2-carboxamide involves its ability to absorb light and generate reactive species. This property makes it an effective photoinitiator for free radical and cationic polymerization. The molecular targets include the double bonds in monomers, leading to polymer chain initiation and propagation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]naphthalene-2-carboxamide is unique due to its naphthalene core, which imparts specific photophysical properties, making it highly effective as a photoinitiator under LED irradiation. This sets it apart from other similar compounds that may not have the same efficiency or range of applications.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O/c1-16-8-10-18(11-9-16)21(24(2)3)15-23-22(25)20-13-12-17-6-4-5-7-19(17)14-20/h4-14,21H,15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZLFVZLDIFILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC3=CC=CC=C3C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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